1,3,5,5-Tetramethoxypentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “1,3,5,5-Tetramethoxypentylbenzene” is known as 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of complex organic compounds involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms. Substitution reactions can result in a variety of substituted compounds with different functional groups .
Scientific Research Applications
3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: The compound can be used in the development of new materials, coatings, and other industrial products
Mechanism of Action
The mechanism of action of 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular functions and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane include other spiro compounds and tetraoxaspiro derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness
The uniqueness of 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane lies in its specific chemical structure, which imparts distinct physical and chemical properties. This makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,3,5,5-tetramethoxypentylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-16-13(11-15(18-3)19-4)10-14(17-2)12-8-6-5-7-9-12/h5-9,13-15H,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJJECDPNZLNAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(C1=CC=CC=C1)OC)CC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CC(C1=CC=CC=C1)OC)CC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.